3'-Chloro-3-(3-methylphenyl)propiophenone
CAS No.: 898790-63-1
Cat. No.: VC7816283
Molecular Formula: C16H15ClO
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898790-63-1 |
|---|---|
| Molecular Formula | C16H15ClO |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-(3-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 |
| Standard InChI Key | ZZEPFYOPBKHWMX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl |
Introduction
Synthesis Methods
The primary synthesis involves Friedel-Crafts acylation or chlorination strategies:
Key Protocol (Patent CN1785952A)5:
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Reactants: Propiophenone, chlorine gas (Cl₂).
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Catalyst: Aluminum trichloride (AlCl₃).
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Solvent: 1,2-Dichloroethane.
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Conditions:
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Temperature: 15–70°C.
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Reaction time: 6–10 hours.
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Post-reaction steps: Hydrolysis, washing, distillation, and rectification.
Physical Data:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Storage | Not specified |
Reactivity:
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Nucleophilic addition at the carbonyl group.
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Friedel-Crafts alkylation due to aromatic substituents.
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Stability: Compatible with common organic solvents (e.g., dichloromethane, toluene).
Pharmaceutical Intermediates
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Antibacterial agents: Used to synthesize thiazine derivatives active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
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Antidepressants: Intermediate in the production of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) .
Asymmetric Synthesis
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Bio-catalyzed reduction: Converted to (S)-3-chloro-1-phenylpropanol using immobilized Candida utilis cells or oxazaborolidine catalysts .
Organic Chemistry
Comparative Analysis with Analogues
Safety and Handling
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GHS Classification: Precautionary statements advised, though specific hazard data (e.g., toxicity, flammability) remain unreported .
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Recommendations: Use standard lab protocols (gloves, goggles) and avoid inhalation/contact .
Research Gaps and Future Directions
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Thermodynamic data: Melting/boiling points and solubility profiles require experimental validation.
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Biological activity: Broader pharmacological screening for anticancer or antimicrobial potential.
This compound’s versatility in synthesis and functionalization underscores its importance in medicinal and organic chemistry. Continued research into its derivatives could unlock novel therapeutic agents or materials.
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